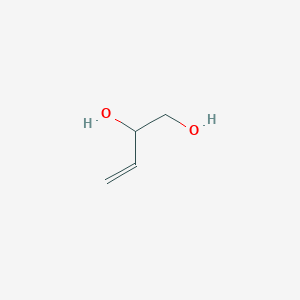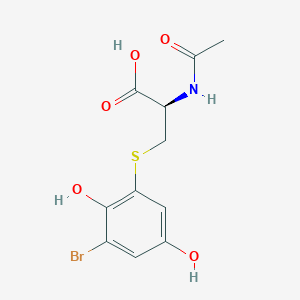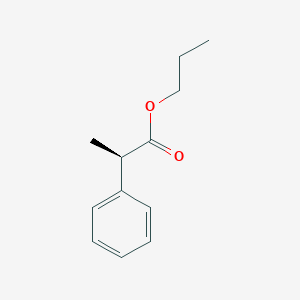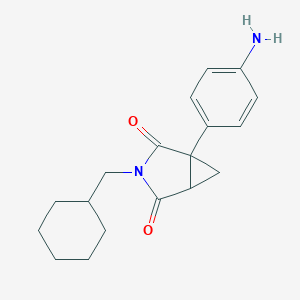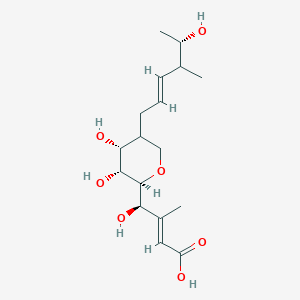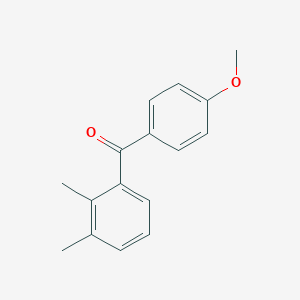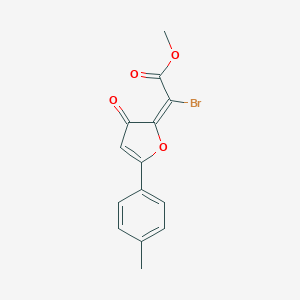
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antimicrobial, and antiviral activities. This compound has also been investigated for its potential use in the development of organic electronic devices, such as organic solar cells and light-emitting diodes.
作用机制
The mechanism of action of acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and repair. The antimicrobial and antiviral activities of this compound may be due to its ability to disrupt the cell membrane of microorganisms and viruses.
生化和生理效应
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the advantages of using acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
未来方向
There are several future directions for the research on acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)-. One potential area of research is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another direction is the investigation of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects.
合成方法
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- can be synthesized using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 4-methylbenzaldehyde and ethyl bromoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to obtain the final product.
属性
CAS 编号 |
149281-64-1 |
|---|---|
产品名称 |
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- |
分子式 |
C14H11BrO4 |
分子量 |
323.14 g/mol |
IUPAC 名称 |
methyl (2Z)-2-bromo-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H11BrO4/c1-8-3-5-9(6-4-8)11-7-10(16)13(19-11)12(15)14(17)18-2/h3-7H,1-2H3/b13-12- |
InChI 键 |
REWJIKAWYZCPFX-SEYXRHQNSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C(\C(=O)OC)/Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C(=O)OC)Br)O2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C(=O)OC)Br)O2 |
同义词 |
Methyl bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate (Z)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



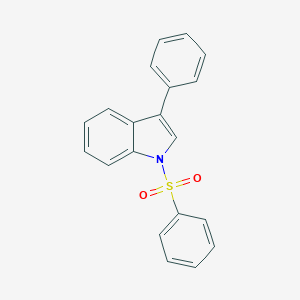
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
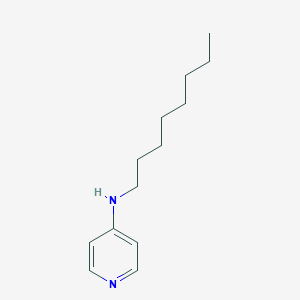
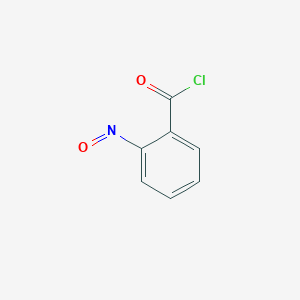
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
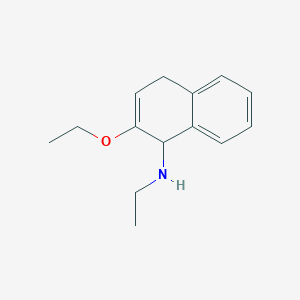
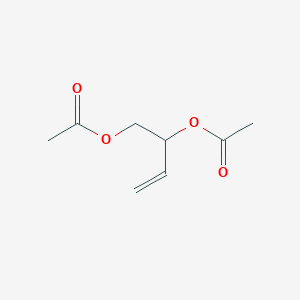
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
